molecular formula C33H26O9 B1453174 Tetra-O-benzoyl-D-xylofuranose CAS No. 5432-87-1

Tetra-O-benzoyl-D-xylofuranose

Cat. No.: B1453174
CAS No.: 5432-87-1
M. Wt: 566.6 g/mol
InChI Key: SVVKRZQAFRVDED-UHFFFAOYSA-N
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Description

Tetra-O-benzoyl-D-xylofuranose (C₃₄H₂₈O₉, MW 580.58) is a fully protected xylofuranose derivative where all four hydroxyl groups are substituted with benzoyl ester moieties . This compound is pivotal in carbohydrate chemistry, particularly in glycosylation reactions and the synthesis of nucleoside analogs. Its benzoyl groups enhance stability and solubility in organic solvents, making it a preferred intermediate for constructing complex glycostructures in drug discovery .

Preparation Methods

Detailed Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Temperature 0–5 °C initially, then room temperature Prevents over-benzoylation and decomposition
Reaction Time 4–6 hours at low temp, 12 hours at RT Ensures complete benzoylation
Solvent Pyridine Acts as both base and solvent
Atmosphere Inert (N2 or Ar) Prevents moisture and oxidation
Benzoyl Chloride Equiv. Slight excess (1.1–1.5 equiv.) Ensures complete substitution of hydroxyl groups
Workup Quenching with ice water, extraction Removes excess reagents and by-products
Purification Silica gel column chromatography Achieves high purity suitable for further synthetic use

Alternative Synthetic Routes and Considerations

While benzoylation of free D-xylofuranose is the most straightforward method, other synthetic routes involve protection of specific hydroxyl groups prior to benzoylation or use of different protecting groups followed by selective benzoylation. For example, intermediates such as 1,2-O-isopropylidene-α-D-xylofuranose can be selectively benzoylated at remaining free hydroxyls, followed by deprotection steps to yield the tetra-benzoylated product. These routes may be employed to improve stereochemical control or to facilitate large-scale synthesis.

Research Findings and Experimental Data

Yield and Purity

  • Yields of Tetra-O-benzoyl-D-xylofuranose via direct benzoylation typically range from 60% to 85%, depending on the scale and optimization of reaction parameters.
  • Purity above 95% is achievable with proper chromatographic techniques.

Spectroscopic Characterization

Technique Key Observations
NMR (¹H and ¹³C) Benzoyl carbonyl carbons at ~166 ppm; aromatic protons from benzoyl groups; anomeric proton signals at δ 5.2–5.8 ppm
IR Spectroscopy Strong ester carbonyl stretch near 1720 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C₃₄H₂₈O₉ (MW 580.58)

Reaction Monitoring

  • TLC with hexane:ethyl acetate (7:3) solvent system effectively separates starting material and product.
  • NMR used to confirm complete benzoylation and to distinguish anomeric configurations.

Summary Table of Preparation Method

Step Number Description Reagents/Conditions Outcome/Notes
1 Dissolution of D-xylofuranose Pyridine, anhydrous Ready for benzoylation
2 Addition of benzoyl chloride 0–5 °C, inert atmosphere Controlled benzoylation reaction
3 Stirring at room temperature 12 hours Completion of benzoylation
4 Quenching Ice water Stops reaction
5 Extraction and washing Organic solvents, aqueous washes Removal of impurities
6 Purification Silica gel chromatography Pure tetra-O-benzoyl product (>95%)

Chemical Reactions Analysis

Tetra-O-benzoyl-D-xylofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Tetra-O-benzoyl-D-xylofuranose has diverse applications across several scientific fields:

Carbohydrate Chemistry

This compound serves as a crucial building block in the synthesis of more complex carbohydrate structures. It is particularly useful in glycosylation reactions, where it acts as a glycosyl donor in the formation of oligosaccharides and glycoconjugates. Researchers have successfully utilized this compound to create various biologically relevant carbohydrate derivatives.

Biological Studies

The compound is integral to studying carbohydrate metabolism and enzyme interactions. Its ability to interact with glycosyltransferases makes it valuable for exploring enzymatic pathways involved in carbohydrate biosynthesis. Additionally, this compound can influence cellular signaling pathways and gene expression by acting as a chemical modifier.

Industrial Applications

In industry, this compound is employed in the production of carbohydrate-based products. Its stability and reactivity under various conditions make it suitable for large-scale synthesis of glycosides used in pharmaceuticals and biotechnological applications.

Case Study 1: Synthesis of Glycoconjugates

A notable study demonstrated the use of this compound in synthesizing a pentasaccharide fragment from mycobacterial lipoarabinomannan (LAM). This synthesis is pivotal for developing anti-tuberculosis agents, showcasing the compound's role in creating complex glycoconjugates essential for therapeutic applications.

Case Study 2: Enzymatic Inhibition Studies

Research focused on the interaction between this compound and specific glycosyltransferases revealed its potential as an inhibitor of certain enzymatic activities. This finding provides insights into manipulating carbohydrate metabolism for therapeutic purposes, indicating its importance in drug development.

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that expand its utility:

Reaction TypeDescription
Oxidation Can be oxidized to form different derivatives under specific conditions.
Reduction Reduction reactions can convert it into simpler carbohydrate derivatives.
Substitution Benzoyl groups can be replaced with other functional groups through substitution reactions.

The versatility of this compound allows it to participate in numerous synthetic pathways, making it a valuable reagent in organic chemistry.

Mechanism of Action

The mechanism by which Tetra-O-benzoyl-D-xylofuranose exerts its effects is primarily through its role as a synthetic intermediate. It participates in various chemical reactions that lead to the formation of biologically active molecules. The molecular targets and pathways involved depend on the specific derivatives and products formed from this compound .

Comparison with Similar Compounds

Acetylated Xylofuranose Derivatives

Example: 1,2,3,5-Tetra-O-acetyl-D-xylofuranose (C₁₃H₁₈O₉, MW 318.28)

  • Structural Differences : Acetyl groups (COCH₃) replace benzoyl groups, reducing steric bulk.
  • Reactivity : Acetyl esters are more labile under basic or nucleophilic conditions compared to benzoyl esters, enabling milder deprotection strategies.
  • Applications : Primarily used as intermediates in carbohydrate synthesis where stepwise deprotection is required .
Property Tetra-O-benzoyl-D-xylofuranose Tetra-O-acetyl-D-xylofuranose
Protecting Groups 4 benzoyl (ester) 4 acetyl (ester)
Molecular Formula C₃₄H₂₈O₉ C₁₃H₁₈O₉
Molecular Weight 580.58 318.28
Stability High (resists acidic conditions) Moderate (base-sensitive)
Typical Use Glycosylation, drug development Intermediate synthesis

Benzylated Xylofuranose Derivatives

Example: 2,3,5-Tri-O-benzyl-D-xylofuranose (C₂₆H₂₆O₅, MW 418.48)

  • Structural Differences : Benzyl ether (CH₂C₆H₅) groups replace three hydroxyls, leaving one position unprotected.
  • Reactivity: Benzyl groups are stable under acidic conditions but cleaved via hydrogenolysis. The reduced protection increases reactivity at the free hydroxyl site.
  • Applications : Key intermediates in nucleoside synthesis, where selective functionalization is required .
Property This compound Tri-O-benzyl-D-xylofuranose
Protecting Groups 4 benzoyl (ester) 3 benzyl (ether)
Molecular Formula C₃₄H₂₈O₉ C₂₆H₂₆O₅
Molecular Weight 580.58 418.48
Deprotection Method Basic hydrolysis (e.g., NH₃/MeOH) Hydrogenolysis (H₂/Pd-C)
Typical Use Full protection for stability Selective functionalization

Benzoylated Ribofuranose Derivatives

Example: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose (C₃₄H₂₈O₉, MW 580.58)

  • Structural Differences : Ribose backbone (C3 hydroxyl in axial position) vs. xylose (C3 hydroxyl equatorial). The 2-C-methyl group introduces steric hindrance.
  • Reactivity : Methyl substitution alters ring conformation, affecting regioselectivity in glycosylation.
  • Applications : Used in modified nucleoside synthesis for antiviral or anticancer agents .
Property This compound Tetra-O-benzoyl-2-C-methyl-ribofuranose
Sugar Backbone Xylose 2-C-Methyl-ribose
Molecular Formula C₃₄H₂₈O₉ C₃₄H₂₈O₉
Steric Hindrance Low High (due to methyl group)
Typical Use Standard glycosylation Targeted nucleoside modification

Acetylated Ribofuranose Derivatives

Example: Tetra-O-acetyl-D-ribofuranose (C₁₃H₁₈O₉, MW 318.28)

  • Structural Differences : Ribose instead of xylose, with acetyl protection.
  • Reactivity: Similar to acetylated xylofuranose but with distinct stereochemistry influencing enzyme recognition.
  • Applications : Precursor for ribonucleoside analogs and mRNA vaccine components .

Key Research Findings

  • Stability: Benzoyl esters in this compound offer superior stability over acetylated analogs, enabling long-term storage and harsh reaction conditions .
  • Solubility : Benzoylated compounds exhibit higher lipophilicity, favoring organic-phase reactions, while acetylated derivatives are more water-miscible .
  • Synthetic Utility: The choice of protecting group (benzoyl vs. benzyl) dictates reaction pathways—benzoyl for stepwise deprotection and benzyl for hydrogenolytic cleavage .

Biological Activity

Tetra-O-benzoyl-D-xylofuranose is a glycosyl donor widely used in carbohydrate chemistry due to its ability to participate in glycosylation reactions. Its biological activity is primarily linked to its role in carbohydrate metabolism and interactions with various enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by four benzoyl groups attached to the xylofuranose structure. This modification enhances its stability and solubility, making it a useful reagent in synthetic organic chemistry.

Property Description
Molecular Formula C17_{17}H16_{16}O5_{5}
Molecular Weight 300.31 g/mol
CAS Number 5432-87-1

This compound acts primarily as a substrate for glycosyltransferases, enzymes that facilitate the transfer of glycosyl groups to acceptor molecules. The compound's benzoyl groups can influence enzyme activity by:

  • Inhibition of Glycosidases: By binding to active sites, it prevents the hydrolysis of glycosidic bonds.
  • Modulation of Cell Signaling: The compound may affect signaling pathways by interacting with cellular receptors and enzymes, altering gene expression and metabolic processes.

Biological Activity

The biological activities associated with this compound include:

  • Carbohydrate Metabolism:
    • It plays a significant role in the synthesis of complex carbohydrates and glycosides.
    • The compound can be metabolized by esterases, leading to the release of xylofuranose, which participates in glycolytic and pentose phosphate pathways.
  • Cellular Effects:
    • Influences cell function by modulating signaling pathways and gene expression.
    • Can act as a chemical modifier of DNA or histones, impacting chromatin structure and transcriptional activity.
  • Enzyme Interactions:
    • Interacts with various enzymes involved in carbohydrate metabolism, including glycosyltransferases and esterases.
    • The presence of benzoyl groups affects solubility and membrane permeability, influencing transport mechanisms within cells.

Research Findings

Recent studies have highlighted the utility of this compound in various applications:

  • Glycosylation Reactions: It has been successfully used as a donor in the synthesis of oligosaccharides and glycoconjugates, demonstrating high efficiency and selectivity in reactions involving different acceptors .
  • Synthesis Applications: Research has shown that this compound can be employed in synthesizing biologically relevant compounds, including those with potential therapeutic applications against diseases like tuberculosis .

Case Studies

  • Synthesis of Glycoconjugates:
    A study demonstrated the use of this compound in synthesizing a pentasaccharide fragment from mycobacterial lipoarabinomannan (LAM), highlighting its role in developing anti-tuberculosis agents .
  • Enzymatic Studies:
    Research focused on the interaction between this compound and specific glycosyltransferases showed that it could effectively inhibit certain enzymatic activities, providing insights into its potential as a therapeutic agent for manipulating carbohydrate metabolism .

Q & A

Basic Research Questions

Q. How can I reproducibly synthesize Tetra-O-benzoyl-D-xylofuranose, and what experimental parameters are critical for high yield?

  • Methodological Answer :

  • Step 1 : Use D-xylose as the starting material and benzoyl chloride as the protecting agent under anhydrous conditions.
  • Step 2 : Optimize reaction time and temperature (typically 0–5°C for 4–6 hours, followed by room temperature for 12 hours) to avoid over-benzoylation or decomposition.
  • Step 3 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity using 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., characteristic benzoyl carbonyl peaks at ~166 ppm).
  • Step 4 : Purify via column chromatography and verify purity (>95%) by HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^{1}\text{H}, 13C^{13}\text{C}, DEPT-135, and HSQC to resolve overlapping signals, particularly for anomeric protons (δ 5.2–5.8 ppm) and benzoyl groups.
  • IR : Confirm ester carbonyl stretches at ~1720 cm1^{-1}.
  • Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+Na]+^+ and fragmentation patterns.
  • Cross-Validation : Compare data with published spectra in databases like SciFinder or Reaxys to resolve ambiguities .

Q. How do I address solubility challenges during crystallization of this compound?

  • Methodological Answer :

  • Solvent Screening : Test mixtures of dichloromethane:hexane (1:3) or ethyl acetate:petroleum ether (1:5) for slow evaporation.
  • Temperature Gradient : Use a cold finger apparatus to induce gradual crystallization.
  • Additives : Introduce trace amounts of seed crystals or use sonication to nucleate crystallization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of benzoylation in D-xylofuranose derivatives?

  • Methodological Answer :

  • Step 1 : Model the xylofuranose ring and benzoyl group using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
  • Step 2 : Calculate Gibbs free energy differences between possible intermediates (e.g., 2-O vs. 3-O benzoylation).
  • Step 3 : Validate predictions experimentally via kinetic isotope effects or substituent-directed benzoylation.
  • Limitations : Address discrepancies between computational and experimental results by refining solvation models or transition-state approximations .

Q. What strategies resolve contradictions in reported enantiomeric excess values for glycosylation reactions using this compound?

  • Methodological Answer :

  • Step 1 : Replicate published procedures while strictly controlling moisture and temperature.
  • Step 2 : Use chiral HPLC (e.g., Chiralpak IA column) or Mosher ester analysis to quantify enantiomeric excess.
  • Step 3 : Compare activation parameters (ΔG^\ddagger) via Eyring plots to identify hidden variables (e.g., trace Lewis acids).
  • Critical Analysis : Publish negative results to highlight method sensitivity and propose standardized protocols .

Q. How do steric and electronic effects of the benzoyl group influence glycosidic bond formation in nucleoside synthesis?

  • Methodological Answer :

  • Steric Analysis : Use X-ray crystallography to compare bond angles/distances in protected vs. unprotected xylofuranose.
  • Electronic Analysis : Perform Hammett studies by substituting benzoyl with p-nitrobenzoyl or p-methoxybenzoyl groups.
  • Kinetic Profiling : Monitor glycosylation rates via 19F^{19}\text{F} NMR using fluorinated acceptors.
  • Synthesis Applications : Optimize protecting-group strategies for stereocontrol in antiviral nucleoside analogs .

Q. Data Analysis and Reproducibility

Q. How should I statistically analyze variability in reaction yields across different batches of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., benzoyl chloride equivalents, solvent purity).
  • Statistical Tools : Apply ANOVA or Tukey’s HSD test to identify significant factors (p < 0.05).
  • Reporting : Include raw data, confidence intervals, and RSD values in supplementary materials to enhance reproducibility .

Q. What protocols ensure the long-term stability of this compound in storage?

  • Methodological Answer :

  • Stability Testing : Store samples under N2_2 at –20°C and monitor degradation via HPLC monthly for 12 months.
  • Degradation Pathways : Identify byproducts (e.g., hydrolyzed benzoyl groups) using LC-MS and propose stabilization additives (e.g., molecular sieves).
  • Documentation : Publish storage guidelines with humidity and temperature thresholds .

Q. Ethical and Literature Considerations

Q. How do I ethically address discrepancies between my results and prior studies on this compound?

  • Methodological Answer :

  • Transparency : Publish full experimental details, including "failed" conditions, to contextualize findings.
  • Peer Dialogue : Engage with original authors via conferences or preprints to reconcile differences.
  • Meta-Analysis : Systematically review literature to identify methodological trends (e.g., solvent purity thresholds) that explain variability .

Q. What criteria determine the novelty of a research question involving this compound?

  • Methodological Answer :
  • FINER Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
  • Gap Analysis : Use tools like VOSviewer to map citation networks and identify understudied applications (e.g., prodrug design).
  • Pilot Studies : Conduct small-scale experiments to validate the uniqueness of the hypothesis .

Properties

IUPAC Name

(3,4,5-tribenzoyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)38-21-26-27(40-30(35)23-15-7-2-8-16-23)28(41-31(36)24-17-9-3-10-18-24)33(39-26)42-32(37)25-19-11-4-12-20-25/h1-20,26-28,33H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVKRZQAFRVDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-87-1
Record name NSC25067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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